REACTION_CXSMILES
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[BH4-].[Li+].[N:3]1[C:4]([C:12](OCC)=[O:13])=[CH:5][N:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=12.CO>O1CCCC1.O>[N:3]1[C:4]([CH2:12][OH:13])=[CH:5][N:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=12 |f:0.1|
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Name
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|
Quantity
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3.68 g
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Type
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reactant
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Smiles
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[BH4-].[Li+]
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Name
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|
Quantity
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9.17 g
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Type
|
reactant
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Smiles
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N=1C(=CN2C1C=CC=C2)C(=O)OCC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
|
CO
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated by evaporation under reduced pressure
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Type
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ADDITION
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Details
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The concentrate was mixed with an aqueous solution of sodium chloride
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Type
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EXTRACTION
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Details
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after which it was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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after which the solvent was removed by distillation under reduced pressure
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Type
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CUSTOM
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Details
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The resulting residue was purified by column chromatography through silica gel
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Type
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ADDITION
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Details
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by volume mixture of ethyl acetate and ethanol as the eluent
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Type
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CUSTOM
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Details
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The product was then recrystallized from a mixture of ethyl acetate and hexane
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Reaction Time |
8 (± 8) h |
Name
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|
Type
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product
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Smiles
|
N=1C(=CN2C1C=CC=C2)CO
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 7.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |